N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-2-6-15(7-3-12)22(20,21)18-10-8-13(9-11-18)16(19)17-14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGMBBPEHSAVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is synthesized via catalytic hydrogenation of pyridine-4-carboxylic acid derivatives. For example, hydrogenating isonicotinic acid (pyridine-4-carboxylic acid) under 50 psi H₂ with Raney nickel in ethanol yields piperidine-4-carboxylic acid with >90% conversion.
Reaction Conditions :
- Catalyst : Raney nickel (10 wt%)
- Solvent : Ethanol
- Temperature : 80°C
- Pressure : 50 psi H₂
- Yield : 92%
Sulfonylation at the Piperidine Nitrogen
The piperidine nitrogen is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. Optimized protocols from analogous syntheses recommend dichloromethane (DCM) as the solvent with triethylamine (TEA) to neutralize HCl byproducts.
Procedure :
- Dissolve piperidine-4-carboxylic acid (1 eq) in DCM.
- Add TEA (3 eq) and 4-methylbenzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Key Parameters :
- Solvent : Dichloromethane
- Base : Triethylamine (3 eq)
- Reaction Time : 12 hours
- Yield : 88%
Carboxamide Formation with Cyclopropylamine
The carboxylic acid at the 4-position is converted to the carboxamide using cyclopropylamine. Activation via mixed anhydride (isobutyl chloroformate) or coupling reagents (EDC/HOBt) ensures efficient amide bond formation.
EDC/HOBt Protocol :
- Dissolve 1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid (1 eq) in DMF.
- Add EDC (1.5 eq), HOBt (1.5 eq), and cyclopropylamine (2 eq).
- Stir at room temperature for
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce sulfides.
Scientific Research Applications
Pharmacological Applications
GABA Aminotransferase Inhibition
CPP-115 is primarily recognized as a GABA aminotransferase inhibitor. By inhibiting this enzyme, CPP-115 increases the levels of gamma-aminobutyric acid (GABA) in the brain, which is crucial for regulating neuronal excitability. This mechanism underpins its therapeutic applications in treating neurological disorders such as:
- Epilepsy : Increased GABA levels can help control seizures.
- Anxiety Disorders : Enhanced GABAergic activity may alleviate anxiety symptoms.
- Depression : By modulating GABA levels, CPP-115 may contribute to mood stabilization.
Recent studies have shown promising results in preclinical models, indicating its potential effectiveness in these conditions .
Preclinical Studies
Preclinical evaluations of CPP-115 have demonstrated its efficacy as a neuroprotective agent. For instance, studies involving animal models of epilepsy have reported a reduction in seizure frequency and severity following administration of CPP-115. These findings support the compound's role in enhancing GABAergic transmission, thereby stabilizing neuronal activity .
Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of CPP-115 in human subjects. Early-phase studies have indicated that the compound is well-tolerated with minimal adverse effects, suggesting a favorable safety profile for long-term use .
Implications for Drug Development
The implications of CPP-115 extend beyond immediate therapeutic applications. Its role as a GABA aminotransferase inhibitor opens avenues for:
- Drug Addiction Treatment : Given the dysregulation of GABA signaling in addiction, CPP-115 may serve as a therapeutic agent.
- Exploration of Other Neurological Disorders : Future research may explore its efficacy in conditions like Parkinson's disease and Alzheimer's disease .
Limitations and Future Directions
While the potential applications of CPP-115 are promising, certain limitations must be addressed:
- Solubility Issues : Its low solubility in aqueous environments may hinder effective delivery methods.
- Potency Comparisons : Compared to other GABA aminotransferase inhibitors, CPP-115 exhibits relatively lower potency, necessitating further optimization .
Future research should focus on enhancing the compound's pharmacokinetic properties and exploring its mechanisms of action more thoroughly.
Mechanism of Action
The mechanism by which N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperidine and sulfonamide derivatives. Below is a detailed comparison based on substituent effects, molecular properties, and documented applications:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent-Driven Pharmacological Profiles :
- The cyclopropyl group in this compound and cyclopropylfentanyl may enhance metabolic stability or receptor binding affinity. However, cyclopropylfentanyl’s opioid activity contrasts sharply with the lack of pharmacological data for the subject compound.
- The tosyl group in the subject compound is a common protecting group in organic synthesis, whereas analogs like 4-(4-methoxyphenyl)piperidine prioritize aryl substitutions for target engagement in drug discovery.
Piperidine Core Modifications :
- Piperidine-4-carboxamide derivatives (e.g., XL177A) incorporate complex side chains (e.g., tetrahydroacridine) for kinase inhibition, highlighting the versatility of the piperidine scaffold. In contrast, the subject compound’s simpler structure may limit its functional scope.
Synthetic Utility vs.
Biological Activity
N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperidine core substituted with a cyclopropyl group and a sulfonamide moiety. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclopropyl Group : Cyclopropanation reactions are commonly used for this purpose.
- Sulfonylation : The 4-methylbenzenesulfonyl group is introduced using sulfonyl chloride in the presence of a base.
- Amidation : The final step involves forming the carboxamide by reacting the intermediate with an appropriate amine under dehydrating conditions .
Biological Activity
This compound has shown various biological activities, particularly in the context of cancer research and enzyme inhibition.
The compound's mechanism of action primarily involves interactions with specific molecular targets, including enzymes and receptors. It has been noted for its potential to inhibit certain pathways associated with cancer cell proliferation and survival. For instance, it may modulate oxidative phosphorylation (OXPHOS), which is crucial for energy production in cancer cells .
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth : A study highlighted that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for related compounds have been reported in the low micromolar range, indicating potent activity against specific cancer types .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperidine ring and sulfonamide group can significantly enhance biological activity. For example, alterations that increase hydrophobic interactions or improve binding affinity to target proteins can lead to more effective inhibitors .
- Neurobiological Effects : There is emerging evidence suggesting that this compound may influence neurobiological pathways, potentially affecting mood and emotional behavior through modulation of lipid mediators like N-acylethanolamines (NAEs) in the brain .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide to improve yield and purity?
- Methodology :
- Stepwise Functionalization : Begin with the piperidine-4-carboxamide core. Introduce the cyclopropylamine group via nucleophilic substitution under reflux conditions (e.g., using DCM or THF as solvents). Sulfonylation with 4-methylbenzenesulfonyl chloride typically requires controlled pH (8–9) and low temperatures (0–5°C) to avoid side reactions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most effective for characterizing the structure of this compound?
- Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and sulfonyl moiety (δ ~7.8 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C16H21N2O3S: 333.12 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation to assess spatial interactions, particularly if the compound exhibits chiral centers .
Q. How can researchers design initial biological activity screens for this compound?
- Approach :
- In Vitro Assays : Test against kinase panels (e.g., Akt isoforms) due to structural similarity to known kinase inhibitors like AZD5363 . Use ATP-competitive assays with fluorescent or luminescent readouts.
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM) .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance target selectivity?
- Methodology :
- Substituent Variation : Modify the cyclopropyl group (e.g., replace with larger alkyl chains) or sulfonyl moiety (e.g., introduce electron-withdrawing groups like -CF3). Compare inhibitory potency across isoforms (e.g., Akt1 vs. Akt2) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with Akt’s PH domain. Validate with mutagenesis studies (e.g., Lys179Ala mutations) .
Q. How should researchers address contradictory bioactivity data across different assay formats?
- Troubleshooting :
- Assay Conditions : Check for variations in ATP concentrations (standard: 1 mM), which disproportionately affect competitive inhibitors. Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Compound Stability : Test for degradation in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24 hours. Use fresh DMSO stocks to avoid solvent-induced aggregation .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Key Metrics :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time. CYP450 inhibition potential can be assessed via fluorogenic substrates .
- Bioavailability : Conduct oral gavage studies in rodents (10 mg/kg). Measure plasma concentrations using LC-MS/MS and calculate AUC0–24h. Compare with intravenous administration for absolute bioavailability .
Q. How can researchers elucidate the compound’s mechanism of action when off-target effects are observed?
- Strategies :
- Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pull-down with biotinylated analogs) to identify interacting proteins. Validate hits via Western blot or thermal shift assays .
- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .
Data Contradiction and Resolution
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Investigation Steps :
- Plasma Protein Binding : Measure compound binding to albumin/α-1-acid glycoprotein via equilibrium dialysis. High binding (>95%) may reduce free drug concentrations .
- Metabolite Identification : Profile plasma/metabolites using UPLC-QTOF. Active metabolites (e.g., N-descyclopropyl derivatives) may contribute to efficacy .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
